Cas no 113162-46-2 (N-Methyl-2,3-dihydro-1H-indole-5-sulfonamide)

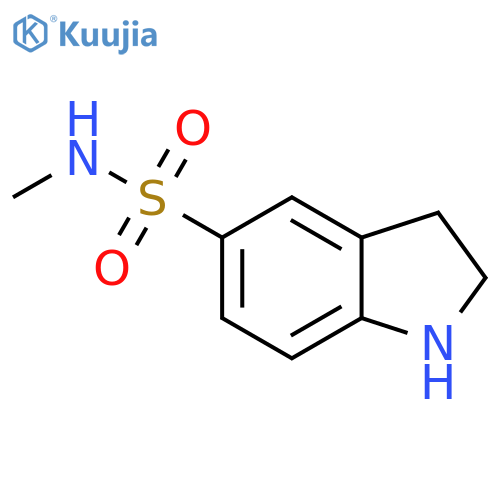

113162-46-2 structure

商品名:N-Methyl-2,3-dihydro-1H-indole-5-sulfonamide

CAS番号:113162-46-2

MF:C9H12N2O2S

メガワット:212.268780708313

MDL:MFCD07774212

CID:2196447

PubChem ID:6502484

N-Methyl-2,3-dihydro-1H-indole-5-sulfonamide 化学的及び物理的性質

名前と識別子

-

- N-methylindoline-5-sulfonamide

- 2,3-Dihydro-1H-indole-5-sulfonic acid methylamide

- N-methyl-2,3-dihydro-1H-indole-5-sulfonamide

- BUTTPARK 120\07-99

- AKOS000302043

- 113162-46-2

- CS-0251314

- N-methyl-indoline-5-sulfonamide

- HXKOIZBLCHKMBW-UHFFFAOYSA-N

- CHEMBL5017107

- SCHEMBL3237871

- EN300-54339

- DTXSID10424697

- G41975

- 5-methylsulfamoylindoline

- Z361896884

- SB65223

- 821-044-4

- NEA16246

- N-Methyl-2,3-dihydro-1H-indole-5-sulfonamide

-

- MDL: MFCD07774212

- インチ: InChI=1S/C9H12N2O2S/c1-10-14(12,13)8-2-3-9-7(6-8)4-5-11-9/h2-3,6,10-11H,4-5H2,1H3

- InChIKey: HXKOIZBLCHKMBW-UHFFFAOYSA-N

- ほほえんだ: CNS(=O)(=O)C1=CC2=C(C=C1)NCC2

計算された属性

- せいみつぶんしりょう: 212.06194880g/mol

- どういたいしつりょう: 212.06194880g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 296

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 66.6Ų

N-Methyl-2,3-dihydro-1H-indole-5-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM242934-5g |

N-Methylindoline-5-sulfonamide |

113162-46-2 | 95%+ | 5g |

$541 | 2021-08-04 | |

| Enamine | EN300-54339-5.0g |

N-methyl-2,3-dihydro-1H-indole-5-sulfonamide |

113162-46-2 | 95.0% | 5.0g |

$1280.0 | 2025-02-20 | |

| Chemenu | CM242934-5g |

N-Methylindoline-5-sulfonamide |

113162-46-2 | 95%+ | 5g |

$576 | 2023-03-05 | |

| TRC | M334503-50mg |

N-Methyl-2,3-dihydro-1H-indole-5-sulfonamide |

113162-46-2 | 50mg |

$ 115.00 | 2022-06-03 | ||

| Enamine | EN300-54339-0.25g |

N-methyl-2,3-dihydro-1H-indole-5-sulfonamide |

113162-46-2 | 95.0% | 0.25g |

$178.0 | 2025-02-20 | |

| Matrix Scientific | 020872-500mg |

2,3-Dihydro-1H-indole-5-sulfonic acid methylamide |

113162-46-2 | 500mg |

$182.00 | 2023-09-09 | ||

| 1PlusChem | 1P019XP4-10g |

N-methyl-2,3-dihydro-1H-indole-5-sulfonamide |

113162-46-2 | 95% | 10g |

$2411.00 | 2023-12-26 | |

| 1PlusChem | 1P019XP4-5g |

N-methyl-2,3-dihydro-1H-indole-5-sulfonamide |

113162-46-2 | 95% | 5g |

$1644.00 | 2023-12-26 | |

| 1PlusChem | 1P019XP4-2.5g |

N-methyl-2,3-dihydro-1H-indole-5-sulfonamide |

113162-46-2 | 95% | 2.5g |

$1128.00 | 2025-03-04 | |

| Ambeed | A438471-5g |

N-Methylindoline-5-sulfonamide |

113162-46-2 | 97% | 5g |

$3181.0 | 2024-04-26 |

N-Methyl-2,3-dihydro-1H-indole-5-sulfonamide 関連文献

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

113162-46-2 (N-Methyl-2,3-dihydro-1H-indole-5-sulfonamide) 関連製品

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 557-08-4(10-Undecenoic acid zinc salt)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:113162-46-2)N-Methyl-2,3-dihydro-1H-indole-5-sulfonamide

清らかである:99%

はかる:5g

価格 ($):2863.0